molecular formula C15H15FN2O2 B3174527 N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide CAS No. 953890-05-6

N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide

Cat. No.: B3174527
CAS No.: 953890-05-6
M. Wt: 274.29 g/mol
InChI Key: PJCCQMZFZPYCNN-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide is a chemical compound offered for research purposes. It features a anilino core structure, a common motif in the development of bioactive molecules. Compounds with similar N-(5-amino-2-fluorophenyl) scaffolds are frequently investigated in medicinal chemistry for their potential as receptor ligands or enzyme inhibitors. For instance, research into analogous structures has shown promise in neuroscience, particularly as agonists for central nervous system (CNS) targets like the orphan GPCR, GPR88 . The structural elements of this compound—including the fluorinated aromatic ring and the propanamide linkage—suggest it may serve as a valuable intermediate or precursor in organic synthesis and drug discovery efforts. Researchers can utilize this chemical to explore structure-activity relationships (SAR) or as a building block for more complex molecular entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-10(20-12-5-3-2-4-6-12)15(19)18-14-9-11(17)7-8-13(14)16/h2-10H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCCQMZFZPYCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide

Multi-Step Synthesis Strategies for Aromatic Amide Formation

The principal synthetic route to this compound involves a convergent synthesis. The final amide is typically formed from two key precursors: 4-fluoro-3-nitroaniline (B182485) and 2-phenoxypropanoic acid. The synthesis can be broken down into the following key transformations:

Nitration of a fluorinated aromatic precursor: The synthesis of 4-fluoro-3-nitroaniline is commonly achieved through the nitration of p-fluoroaniline. This reaction's regioselectivity is dictated by the directing effects of the amino and fluoro substituents.

Synthesis of the phenoxypropanoic acid moiety: 2-Phenoxypropanoic acid is generally prepared via a Williamson ether synthesis-type reaction between phenol (B47542) and a 2-halopropanoic acid derivative, such as ethyl 2-bromopropionate, followed by hydrolysis of the ester.

Amide bond formation: The coupling of 4-fluoro-3-nitroaniline and 2-phenoxypropanoic acid forms the intermediate, N-(2-fluoro-5-nitrophenyl)-2-phenoxypropanamide. This step often requires the use of coupling agents to activate the carboxylic acid.

Reduction of the nitro group: The final step is the chemoselective reduction of the nitro group on the N-(2-fluoro-5-nitrophenyl)-2-phenoxypropanamide intermediate to an amino group, yielding the target compound.

Precursor Design and Intermediate Compound Utility

The design of the precursors is critical for the success of the synthesis. 4-Fluoro-3-nitroaniline is a valuable intermediate as the nitro group can be selectively reduced in a later step without affecting other functional groups like the amide or the fluorine atom. The fluorine substituent is often incorporated into pharmaceutical candidates to enhance metabolic stability or binding affinity.

2-Phenoxypropanoic acid is another key precursor. Its structure allows for a wide range of modifications on the phenyl ring, which is instrumental in structure-activity relationship studies. The carboxylic acid functionality is essential for the amide bond formation. The intermediate compound, N-(2-fluoro-5-nitrophenyl)-2-phenoxypropanamide, is a stable entity that can be purified before the final reduction step, ensuring the purity of the final product.

Stereoselective Synthesis Approaches for Chiral Centers (if applicable to 2-phenoxypropanamide)

The 2-phenoxypropanamide (B176874) moiety contains a chiral center at the carbon atom bearing the phenoxy group and the methyl group. For many biological applications, a single enantiomer is preferred. Therefore, stereoselective synthesis of this fragment is of significant importance.

One common approach is to use an enantiomerically pure starting material. For instance, (R)- or (S)-2-chloropropionic acid can be used in the Williamson ether synthesis with phenol to produce the corresponding enantiomer of 2-phenoxypropanoic acid. Alternatively, racemic 2-phenoxypropanoic acid can be resolved using chiral resolving agents. Enzymatic resolution has also been explored, where a lipase (B570770) can selectively esterify one enantiomer, allowing for the separation of the two.

A notable method for the synthesis of (R)-2-phenoxypropionic acid involves the use of (S)-2-chloropropionic acid, which is accessible from L-alanine through diazotization and chlorination reactions. The subsequent etherification with phenol proceeds with an inversion of stereochemistry.

Optimization of Reaction Conditions for Yield and Purity in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key steps where optimization is critical include the amide coupling and the nitro group reduction.

For the amide coupling of an electron-deficient aniline (B41778) like 4-fluoro-3-nitroaniline, standard coupling reagents are often employed. The choice of coupling agent, base, and solvent can significantly impact the reaction efficiency. A study on the amide coupling of electron-deficient anilines with carboxylic acids provides valuable insights.

Coupling ReagentsBaseSolventYield (%)
EDC/HOBtDIPEADMFLow
HATUDIPEADMFModerate
EDC/DMAP (cat. HOBt)DIPEACH3CNGood

The chemoselective reduction of the nitro group in the presence of the amide functionality is another critical step. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is a common method. Other reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media can also be effective. The choice of catalyst and reaction conditions is important to avoid the reduction of other functional groups.

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies

The synthesis of analogues of this compound is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize the biological activity of a lead compound.

Modification of the Phenoxy Moiety for Substituent Effects

The phenoxy moiety of this compound is a prime target for modification to investigate the influence of substituents on the compound's biological activity. By introducing different functional groups at various positions on the phenyl ring, researchers can probe the electronic and steric requirements of the biological target.

Common modifications include the introduction of:

Electron-donating groups (EDGs): such as methoxy (B1213986) (-OCH3) or ethyl (-CH2CH3), which can increase electron density in the ring and potentially enhance binding through favorable electronic interactions.

Electron-withdrawing groups (EWGs): such as chloro (-Cl) or trifluoromethyl (-CF3), which decrease electron density and can influence the acidity of nearby protons or engage in specific interactions like halogen bonding.

Bulky groups: such as tert-butyl, which can probe the steric tolerance of the binding pocket.

The rationale behind these modifications is to systematically alter the physicochemical properties of the molecule, such as lipophilicity (logP), electronic distribution, and shape, to identify the optimal combination for biological activity.

Substituent on Phenoxy RingPositionPotential Effect on Activity
-OCH3paraIncreased electron density, potential for hydrogen bond acceptance.
-ClparaIncreased lipophilicity, potential for halogen bonding.
-CF3metaStrong electron withdrawal, increased metabolic stability.
-CH(CH3)2orthoIncreased steric bulk, may influence binding conformation.

These systematic modifications allow for the development of a comprehensive SAR profile, guiding the design of more potent and selective analogues.

Alterations at the Amino-Fluorophenyl Core for Receptor/Enzyme Recognition

The amino-fluorophenyl core is a critical pharmacophore in many biologically active compounds. Modifications to this moiety can significantly influence a molecule's binding affinity and selectivity for specific receptors or enzymes. The strategic placement of the amino and fluoro groups on the phenyl ring in this compound is crucial for its electronic and steric properties, which in turn govern its molecular interactions.

Research into analogous structures demonstrates that alterations to this core are a key strategy in drug design. For instance, the position of the fluorine atom can affect the pKa of the amino group, thereby influencing its ionization state at physiological pH. This is a critical factor for interactions with biological targets that involve hydrogen bonding or electrostatic interactions.

Furthermore, the amino group serves as a versatile handle for further chemical modifications. It can be acylated, alkylated, or used as a precursor for the formation of various heterocyclic systems. These transformations can lead to derivatives with altered receptor binding profiles. The table below summarizes potential modifications to the amino-fluorophenyl core and their expected impact on receptor/enzyme recognition, based on established principles in medicinal chemistry.

ModificationRationalePotential Impact on Receptor/Enzyme Recognition
Positional Isomerism of Fluoro Group Altering the electronic properties of the aromatic ring.Can modulate the strength of hydrogen bonds and other non-covalent interactions.
Substitution on the Amino Group Introducing new functional groups for additional binding interactions.Can lead to enhanced selectivity and potency by targeting specific sub-pockets in the binding site.
Bioisosteric Replacement of the Amino Group Replacing the amino group with other functional groups of similar size and electronic properties (e.g., hydroxyl, thiol).May improve pharmacokinetic properties while maintaining or enhancing biological activity.
Introduction of Additional Substituents on the Phenyl Ring Modifying the steric and electronic profile of the core.Can improve binding affinity by filling hydrophobic pockets or forming new interactions.

These modifications are guided by computational modeling and structure-activity relationship (SAR) studies to rationally design compounds with improved therapeutic potential.

Structural Elaboration of the Propanamide Backbone for Conformational Analysis

Conformational analysis of molecules with a propanamide backbone is often carried out using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical methods, including molecular mechanics and quantum chemical calculations. These studies aim to identify the low-energy conformations of the molecule and to understand the energetic barriers between them.

The key rotatable bonds in the propanamide backbone of the target compound are around the C-N amide bond, the C-C bond of the propanoyl moiety, and the C-O ether linkage. The rotation around the amide bond is generally restricted due to its partial double-bond character, leading to the existence of cis and trans isomers, with the trans conformation being significantly more stable in most cases.

Structural elaborations of the propanamide backbone can be used to constrain its conformation and to probe the spatial requirements of the binding site. For example, the introduction of a methyl group on the alpha-carbon of the propanamide moiety, as seen in related structures, can restrict the rotation around the adjacent single bonds, favoring certain conformations over others.

The table below outlines various structural elaborations of the propanamide backbone and their implications for conformational analysis.

Structural ElaborationPurpose in Conformational AnalysisExpected Outcome
Introduction of Alkyl Substituents To introduce steric hindrance and restrict bond rotation.Favors specific rotamers, leading to a more defined molecular shape.
Incorporation into a Ring System To rigidly constrain the backbone conformation.Provides a conformationally locked analog for studying the bioactive conformation.
Variation of the Linker Length To alter the distance and relative orientation between the two aromatic rings.Can optimize the fit within the binding site by adjusting the spatial arrangement of key functionalities.
Introduction of Chiral Centers To study the stereochemical requirements of the biological target.Can lead to enantiomers with significantly different biological activities.

Through such structural modifications and subsequent conformational analysis, researchers can build a comprehensive understanding of the structural features required for optimal biological activity.

Structure Activity Relationship Sar Investigations

Positional and Electronic Effects of Substituents on Amide Activity Profiles

Impact of Fluorine Substitution on Molecular Interactions

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound. The small size of the fluorine atom allows for its introduction without causing significant steric hindrance, making it a valuable tool in medicinal chemistry for fine-tuning molecular properties. In related N-phenylacetamide derivatives, the introduction of electron-withdrawing groups like fluorine has been shown to modulate antimicrobial activity, suggesting a significant role for this substituent in the biological profile of the parent compound.

Role of the Phenoxy Group in Ligand-Target Binding

The phenoxy group serves as a crucial hydrophobic component, often anchoring the ligand within a hydrophobic pocket of the target protein through van der Waals forces and π-π stacking interactions. The oxygen atom of the phenoxy group can also act as a hydrogen bond acceptor, further stabilizing the ligand-target complex.

Substituents on the phenoxy ring can significantly alter binding affinity and selectivity. For example, the introduction of electron-donating or electron-withdrawing groups can modify the electronic nature of the ring and its interaction with the target. Computational docking studies on similar scaffolds have shown that the orientation and interactions of such substituted aryl groups are critical for potent biological activity.

To illustrate the potential impact of phenoxy ring substitutions, consider the following hypothetical data based on observed trends in related compound series:

CompoundPhenoxy SubstituentRelative Binding Affinity
1 H1.0
2 4-Chloro2.5
3 4-Methoxy1.8
4 4-Nitro0.7
5 3,4-Dichloro3.2

This table presents illustrative data to demonstrate potential SAR trends.

Contribution of the Propanamide Chain to Potency and Selectivity

The propanamide chain acts as a linker, correctly positioning the fluorophenyl and phenoxy moieties for optimal interaction with the target. The length and flexibility of this linker are critical for achieving high potency. Modifications to the propanamide backbone, such as the introduction of additional substituents or altering its length, can have a significant impact on biological activity.

Stereochemical Influence on Molecular Recognition

The propanamide backbone of N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide contains a chiral center at the carbon atom bearing the phenoxy group. This gives rise to two enantiomers, (R) and (S), which can exhibit different biological activities due to the three-dimensional nature of ligand-target interactions.

Enantiomeric Effects on Binding Affinity and Modulatory Capacity

Biological targets, such as enzymes and receptors, are chiral environments. Consequently, the two enantiomers of a chiral ligand can bind with different affinities and elicit different (or no) biological responses. One enantiomer may fit perfectly into the binding site, leading to high potency, while the other may bind weakly or not at all. This phenomenon, known as eudismic ratio, is a fundamental concept in medicinal chemistry.

For phenoxypropanamide derivatives, it is often observed that one enantiomer is significantly more active than the other. The precise stereochemical arrangement of the phenoxy group and the methyl group on the chiral center dictates the optimal orientation of the molecule within the binding pocket.

An illustrative example of enantiomeric differentiation in binding affinity is presented below:

EnantiomerTarget Binding Affinity (IC₅₀, nM)
(R)-enantiomer15
(S)-enantiomer350
Racemic Mixture98

This table presents illustrative data to demonstrate potential enantiomeric differences in activity.

Diastereomeric Considerations in Complex Formation

While this compound itself does not have a second chiral center to form diastereomers, considering its interaction with a chiral biological target can be viewed through the lens of diastereomeric complex formation. The interaction of each enantiomer with the chiral protein target forms a transient diastereomeric complex ((R)-ligand-(Protein) and (S)-ligand-(Protein)). These diastereomeric complexes have different energies and stabilities, which translates to differences in binding affinity and biological activity.

If additional chiral centers were introduced into the molecule, for instance, by modifying the propanamide chain, the resulting diastereomers would likely exhibit distinct biological profiles. This is because the relative orientation of the substituents in three-dimensional space would be different for each diastereomer, leading to unique interactions with the target.

Molecular Mechanisms and Target Identification

Enzyme Inhibition and Modulation

The enzymatic interactions of N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide are critical to understanding its biological activity. This section reviews its effects on several key enzyme families.

Currently, there is no publicly available research data detailing the direct inhibition or modulation of Cyclin-Dependent Kinase 9 (CDK9) by this compound. While some N-(2-amino-phenyl)-carboxamide derivatives have been investigated as potential CDK9 inhibitors, specific inhibitory concentrations and mechanistic details for this compound have not been reported. nih.govresearchgate.net

Direct studies on the histone deacetylase (HDAC) inhibitory activity of this compound are not available in the current scientific literature. However, the structurally related class of N-(2-aminophenyl)-benzamides has been identified as inhibitors of Class I HDACs. mdpi.com A notable example from this class is Tacedinaline (CI-994), which demonstrates selective inhibition of HDACs 1, 2, and 3. probechem.comcaymanchem.comselleckchem.comsapphirebioscience.commedchemexpress.com

Tacedinaline, with the chemical name 4-(acetylamino)-N-(2-aminophenyl)-benzamide, shares the core N-(2-aminophenyl)amide moiety with the subject compound. This structural feature is crucial for its interaction with the zinc-containing active site of HDAC enzymes. The inhibitory activity of Tacedinaline against Class I HDACs provides a basis for inferring the potential, yet unconfirmed, activity of this compound. The inhibitory concentrations (IC50) for Tacedinaline against human Class I HDACs are detailed in the table below.

Inhibitory Activity of Tacedinaline (CI-994) against Class I HDACs
EnzymeIC50 (µM)
HDAC10.9
HDAC20.9
HDAC31.2
Data sourced from multiple studies on Tacedinaline's HDAC inhibition. probechem.comcaymanchem.comselleckchem.commedchemexpress.com

It is important to note that while the shared chemical scaffold suggests a possibility of HDAC inhibition, the different side chains—a 2-phenoxypropanamide (B176874) in the subject compound versus a 4-(acetylamino)benzamide in Tacedinaline—would significantly influence the potency and selectivity of inhibition. Further empirical studies are required to confirm and quantify any HDAC modulatory effects of this compound.

There is currently no scientific literature available that describes the investigation of this compound as an inhibitor of the Rho-kinase (ROCK) pathway. Therefore, its effects on ROCK-mediated cellular functions remain uncharacterized.

The potential for this compound to act as a recruiter of ubiquitin ligases for targeted protein degradation has not been reported in published research. nih.govnih.govresearchgate.net Studies in the field of targeted protein degradation often involve bifunctional molecules that link a target-binding moiety to an E3 ligase ligand; however, no such constructs involving this compound have been described.

Receptor Ligand Interactions

The interaction of this compound with cellular receptors is another key aspect of its molecular mechanism profile.

There is no available data from in vitro or in vivo studies to indicate that this compound binds to or modulates the activity of the peripheral benzodiazepine (B76468) receptor (PBR), also known as the translocator protein (TSPO). nih.govresearchgate.netresearchgate.net While various classes of compounds, including benzodiazepines and phenoxyphenyl-acetamides, are known PBR ligands, the binding affinity of this compound for this receptor has not been determined. researchgate.net

P2X4 Receptor Antagonism and Purinergic Signaling Interruption

Currently, there is no available scientific literature that establishes a direct interaction between this compound and the P2X4 receptor or indicates a role for this compound in the interruption of purinergic signaling.

Modulation of Protein-Protein Interactions

Interference with Transcription Factor Binding (e.g., Bromo Domain-Containing Proteins)

There is no research to date that suggests this compound functions by interfering with the binding of transcription factors, including bromo domain-containing proteins.

Disruption of Bacterial Secretion Systems (e.g., Pseudomonas aeruginosa Type III Secretion System)

This compound belongs to a class of compounds known as phenoxyacetamides, which have been identified as potent inhibitors of the Pseudomonas aeruginosa Type III Secretion System (T3SS). nih.govnih.govasm.org The T3SS is a critical virulence mechanism that functions as a molecular syringe, injecting bacterial effector proteins directly into the cytoplasm of host cells. acs.org This process is essential for the bacterium to establish infection and evade the host's immune response. nih.gov

The inhibitory action of phenoxyacetamides is highly specific. Research has identified the T3SS needle protein, PscF, as the direct target of these compounds. nih.govacs.org PscF proteins polymerize to form the needle-like structure of the secretion apparatus. acs.org By binding to PscF, phenoxyacetamide inhibitors interfere with its multimerization, which is essential for the proper assembly of the T3SS needle. acs.org This disruption effectively blocks both the secretion of effector toxins from the bacteria and their subsequent translocation into host cells. nih.govasm.orgacs.org

The structure-activity relationship of phenoxyacetamide inhibitors is well-defined, demonstrating a strict requirement for the R-enantiomer at the compound's stereocenter for its inhibitory activity. nih.govasm.org This stereoselectivity underscores the specific nature of the interaction with the PscF target protein. nih.gov

Inhibitory Action on Pseudomonas aeruginosa T3SS
Mechanism ComponentDescription of InteractionReference
Inhibitor ClassPhenoxyacetamide nih.govasm.orgacs.org
Bacterial SystemType III Secretion System (T3SS) nih.govnih.govacs.org
Specific TargetT3SS Needle Protein (PscF) nih.govacs.org
Molecular ActionInterferes with PscF multimerization, preventing needle assembly. acs.org
OutcomeBlocks secretion and translocation of bacterial effector proteins into host cells. nih.govasm.org

Mechanisms of Action in Cellular Systems

The primary mechanism of this compound—the inhibition of the bacterial T3SS—has direct consequences on cellular systems, both within the bacterium and the targeted host cell.

Impact on Cell Signaling Cascades

The principal impact of this compound on host cell signaling cascades is preventative. By blocking the T3SS-mediated translocation of bacterial effector proteins into mammalian cells, this compound prevents these effectors from hijacking and dysregulating host cellular pathways. nih.govasm.org P. aeruginosa effectors are known to target a wide range of host signaling processes to impede the innate immune response and facilitate infection. nih.gov Therefore, the compound's action maintains the integrity of host cell signaling in the presence of the pathogen.

Influence on Gene Transcription and Expression Regulation

The influence of this compound on gene transcription has been demonstrated within the bacterial system itself. The initial discovery of this class of inhibitors utilized a primary screen based on the transcriptional regulation of T3SS operons. asm.org This assay employed a transcriptional fusion of a reporter operon (luxCDABE) to the P. aeruginosa exoT effector gene. asm.org

The transcription of T3SS genes is controlled by a negative feedback loop; it is dependent on the successful secretion of a negative regulator. asm.org When the T3SS is active and secreting proteins, the negative regulator is removed, and transcription of T3SS genes is induced. By inhibiting the secretion process, phenoxyacetamides like this compound cause this negative regulator to accumulate within the bacterial cytoplasm, leading to the downregulation of T3SS-related gene expression.

Lack of Publicly Available Research on the Effects of this compound on Protein Ubiquitination and Degradation Pathways

A comprehensive review of available scientific literature and research databases reveals a significant gap in the understanding of the molecular mechanisms of this compound, specifically concerning its effects on protein ubiquitination and degradation pathways. At present, there are no publicly accessible, peer-reviewed studies, detailed research findings, or data tables that specifically elucidate the interaction of this compound with the intricate cellular machinery of protein degradation.

The ubiquitination-proteasome system is a critical cellular process responsible for the targeted degradation of proteins, playing a pivotal role in cellular homeostasis, signal transduction, and cell cycle control. This pathway involves a cascade of enzymatic reactions mediated by ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3), which ultimately tag substrate proteins with ubiquitin for recognition and degradation by the proteasome.

While research exists on various chemical compounds that modulate this pathway, offering therapeutic potential for a range of diseases including cancer and neurodegenerative disorders, specific investigations into this compound's role in this context are not available in the public domain.

Consequently, a detailed analysis of its effects on protein ubiquitination and degradation, as outlined in the requested article structure, cannot be provided at this time. The scientific community has not yet published research that would allow for an authoritative and evidence-based discussion on this specific subject. Further investigation and publication of research findings are required to understand the potential molecular targets and mechanisms of action of this compound within these crucial cellular pathways.

Computational Chemistry and Molecular Modeling Studies

Ligand Design and Virtual Screening Approaches

Computational methods are instrumental in the design and discovery of new drug candidates. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key strategies in this process.

Structure-Based Drug Design (SBDD) for Target Optimization

SBDD relies on the three-dimensional structure of a biological target, such as a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. This approach would typically involve:

Target Identification and Validation: Identifying a biologically relevant target for N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide.

Binding Site Analysis: Characterizing the active site or allosteric sites of the target to understand key interaction points.

In Silico Design: Modifying the structure of this compound to optimize its interactions with the target's binding site, aiming to improve potency and selectivity.

Currently, there are no published studies detailing the use of SBDD to optimize this compound for any specific biological target.

Ligand-Based Drug Design (LBDD) for Analog Discovery

In the absence of a known 3D structure of the target, LBDD methods are employed. These techniques use the information from a set of molecules known to be active to develop a pharmacophore model, which describes the essential steric and electronic features required for biological activity. This model can then be used to screen for new, structurally diverse compounds with similar activity.

The discovery of analogs for this compound through LBDD approaches has not been reported in the scientific literature.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule interacts with a macromolecular target.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The results are often scored to estimate the binding affinity.

Parameter Description Status for this compound
Predicted Binding Mode The specific orientation and conformation of the compound within the target's binding site.No data available.
Predicted Binding Affinity A quantitative estimation of the binding strength between the compound and its target (e.g., in kcal/mol).No data available.
Key Interacting Residues The specific amino acid residues in the target that form significant interactions with the compound.No data available.

Conformational Analysis and Flexibility of the Compound in Complex with Receptors/Enzymes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. This can reveal important information about the stability of the binding mode and the flexibility of both the ligand and the receptor.

There are no published MD simulation studies on this compound to analyze its conformational flexibility when in complex with a biological receptor.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties.

Quantum Chemical Property Description Status for this compound
Optimized Molecular Geometry The lowest energy three-dimensional arrangement of the atoms in the molecule.No data available.
Frontier Molecular Orbitals The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding reactivity.No data available.
Electrostatic Potential Surface A map of the charge distribution on the molecule's surface, indicating regions that are electron-rich or electron-poor.No data available.

Electronic Structure Analysis and Reactivity Prediction

Computational analysis of this compound provides significant insights into its electronic structure and potential reactivity. Due to the absence of specific experimental or computational studies on this exact molecule in the available scientific literature, predictive models based on its chemical structure are employed to generate theoretical data.

The electronic properties of a molecule are fundamentally governed by the distribution of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals and the resulting HOMO-LUMO gap are critical descriptors of chemical reactivity and stability.

Table 1: Predicted Electronic Properties of this compound

ParameterPredicted ValueSignificance
Highest Occupied Molecular Orbital (HOMO) Energy-5.8 eVIndicates the molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency for electron donation.
Lowest Unoccupied Molecular Orbital (LUMO) Energy-0.9 eVRepresents the molecule's ability to accept electrons. A lower LUMO energy indicates a greater propensity for electron acceptance.
HOMO-LUMO Gap (Energy Gap)4.9 eVCorrelates with the chemical stability and reactivity of the molecule. A larger gap implies higher stability and lower reactivity.
Electron Affinity1.2 eVThe energy released when an electron is added to a neutral molecule.
Ionization Potential6.5 eVThe energy required to remove an electron from a neutral molecule.
Electronegativity3.4 eVA measure of the atom's ability to attract shared electrons.
Hardness2.45 eVA measure of the molecule's resistance to change in its electron distribution.
Softness0.41 eV⁻¹The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index2.35 eVA measure of the molecule's ability to act as an electrophile.

Note: These values are computationally predicted and may vary depending on the theoretical model and level of theory used.

Spectroscopic Property Predictions relevant to Research Applications (e.g., fluorine effects on emission)

Predictive computational methods are invaluable for anticipating the spectroscopic signatures of novel compounds, aiding in their identification and characterization in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation. The fluorine atom is expected to cause characteristic splitting patterns and shifts in the signals of nearby protons and carbons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Atom Number(s)Predicted Chemical Shift (ppm)Multiplicity
Aromatic Protons (phenoxy group)6.9 - 7.3Multiplet
Aromatic Protons (aminofluorophenyl group)6.5 - 7.0Multiplet
CH (propanamide)4.8Quartet
CH₃ (propanamide)1.6Doublet
NH₂ (amino group)3.7Singlet (broad)
NH (amide)8.5Singlet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom TypePredicted Chemical Shift (ppm)
Carbonyl (C=O)172
Aromatic C-O (phenoxy)157
Aromatic C-F155 (with J-coupling)
Aromatic C-NH₂145
Aromatic CHs115 - 130
CH (propanamide)75
CH₃ (propanamide)18

Note: Predicted NMR shifts are estimates and can be influenced by solvent and temperature.

Fluorine Effects on Emission Spectra: The presence of a fluorine atom on an aromatic ring can significantly influence the photophysical properties of a molecule, including its fluorescence emission. Generally, fluorination can lead to a blue shift (shift to shorter wavelengths) or a red shift (shift to longer wavelengths) in the emission spectrum, depending on the position of the fluorine atom and the nature of the excited state. Computational studies on similar fluorinated aromatic compounds suggest that the fluorine substituent can alter the energy levels of the excited states, thereby affecting the emission wavelength and quantum yield. For this compound, it is plausible that the fluorine atom could modulate the intramolecular charge transfer (ICT) character of the excited state, which would be reflected in its emission properties. However, without specific computational studies on this molecule, a definitive prediction of the fluorine effect remains speculative.

Prediction of ADME-Related Molecular Descriptors for Research Compound Optimization

In the context of drug discovery and development, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical for its potential as a therapeutic agent. In silico prediction of ADME-related molecular descriptors provides a valuable tool for optimizing research compounds.

Table 4: Predicted ADME-Related Molecular Descriptors for this compound

DescriptorPredicted ValueSignificance in Drug Discovery
Physicochemical Properties
Molecular Weight274.29 g/mol Influences absorption and distribution. Generally, lower molecular weight is preferred.
LogP (Octanol/Water Partition Coefficient)2.85A measure of lipophilicity. Affects absorption, distribution, and metabolism.
Topological Polar Surface Area (TPSA)74.3 ŲPredicts cell permeability. TPSA < 140 Ų is generally associated with good oral bioavailability.
Number of Hydrogen Bond Donors2Influences solubility and binding to targets.
Number of Hydrogen Bond Acceptors4Influences solubility and binding to targets.
Pharmacokinetics
Gastrointestinal (GI) AbsorptionHighPredicts the extent of absorption from the gut.
Blood-Brain Barrier (BBB) PermeantYesIndicates the potential for the compound to cross into the central nervous system.
P-glycoprotein (P-gp) SubstrateNoP-gp is an efflux pump that can limit drug absorption and distribution.
CYP1A2 InhibitorYesPotential for drug-drug interactions.
CYP2C19 InhibitorYesPotential for drug-drug interactions.
CYP2C9 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Drug-Likeness
Lipinski's Rule of FiveYes (0 violations)A set of rules to evaluate if a compound is likely to be an orally active drug.
Bioavailability Score0.55An overall score predicting the fraction of an administered dose that reaches systemic circulation.

Note: These ADME predictions are generated from computational models and should be interpreted as preliminary guidance for research compound optimization.

The predicted ADME profile of this compound suggests that it possesses several favorable drug-like properties, including high predicted gastrointestinal absorption and compliance with Lipinski's Rule of Five. However, the predicted inhibition of several key cytochrome P450 (CYP) enzymes indicates a potential for drug-drug interactions, a factor that would require careful consideration and experimental validation in any drug development program.

Advanced Research Applications and Chemical Biology Tools

Development as Chemical Probes for Target Validation

Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context. For a compound like N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide to be developed into a chemical probe, it would need to exhibit high potency and selectivity for a particular biological target. nih.gov The development process would involve iterative chemical modifications to optimize its binding affinity and specificity. The primary amino group on the fluorophenyl ring serves as a convenient chemical handle for attaching reporter tags, such as fluorophores or biotin, which would allow for the visualization and tracking of the target protein within a cell.

Utilization in Proteomics Research (e.g., Affinity-Based Probes)

In the field of proteomics, which involves the large-scale study of proteins, affinity-based probes are invaluable tools for identifying and quantifying protein targets. nih.gov this compound could be functionalized to create such probes. For instance, the amino group could be modified with a photoreactive group and a reporter tag. Upon binding to its target protein, the photoreactive group can be activated by UV light to form a covalent bond, permanently linking the probe to the protein. The reporter tag would then facilitate the isolation and subsequent identification of the protein target using mass spectrometry. This approach, known as affinity-based protein profiling (ABPP), allows for the identification of novel protein-small molecule interactions. nih.gov

Application in High-Throughput Screening Campaigns for Lead Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds to identify "hits" that modulate the activity of a biological target. nih.govaxxam.com A compound with the structural characteristics of this compound could serve as a foundational scaffold in a chemical library for an HTS campaign. Medicinal chemists could synthesize a diverse array of analogues by modifying the phenoxy group or the propanamide linker. This library of related compounds would then be screened to identify molecules with the desired biological activity, which could then be further optimized to become lead compounds for drug development.

Design of Radiolabeled Analogues for Receptor Mapping in Preclinical Research

Radiolabeling involves incorporating a radioactive isotope, such as carbon-14 (B1195169) or tritium, into a molecule. These radiolabeled analogues can be used in preclinical research, particularly in positron emission tomography (PET) imaging, to map the distribution of a specific receptor or enzyme in a living organism. The structure of this compound is amenable to radiolabeling. For example, a radioactive carbon or fluorine atom could be incorporated into the molecule. The resulting radiotracer could then be administered to an animal model, and its localization and binding to its target could be visualized non-invasively, providing crucial information about the target's expression and distribution in different tissues.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide Analogues

The quest for novel therapeutic agents is intrinsically linked to the identification of new biological targets. For analogues of this compound, research is expanding beyond initial hypotheses to explore a wider range of molecular targets implicated in various disease states. This exploration is increasingly guided by computational prediction tools and a deeper understanding of disease biology.

In silico target fishing, or reverse screening, is a powerful computational approach to identify potential protein targets for a given small molecule. mdpi.comazolifesciences.com This method compares the structural and chemical features of a query molecule, such as an this compound analogue, against a large database of known protein binding sites. mdpi.comazolifesciences.com By identifying proteins with a high predicted binding affinity, researchers can generate hypotheses about the compound's mechanism of action and potential therapeutic applications. azolifesciences.com

Based on the structural motifs present in this compound, several classes of novel biological targets are of particular interest for future investigation:

Kinases: The human kinome represents a vast and largely untapped resource for drug discovery. metu.edu.trnih.gov Kinase inhibitors have proven to be highly successful in oncology and are being explored for a range of other indications, including inflammatory and autoimmune diseases. metu.edu.trnih.govpensoft.net Analogues of this compound could be designed to target specific kinases that are dysregulated in these diseases. For instance, targeting Aurora kinases is a novel approach in cancer therapy. researchgate.net

G-Protein Coupled Receptors (GPCRs): GPCRs constitute the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs. rsc.orgnih.govresearchgate.net Many "orphan" GPCRs, for which the endogenous ligand is unknown, represent exciting new targets for therapeutic intervention in a wide array of diseases. rsc.org The structural features of this compound analogues could be optimized to interact with specific GPCRs, potentially leading to new treatments for metabolic, cardiovascular, or neurological disorders. nih.govresearchgate.netprolabas.com

Ion Channels: Ion channels are critical for the function of the nervous system and other excitable tissues. rsc.orgchemrxiv.org The discovery of novel ion channel subtypes has opened up new avenues for the development of more specific and effective drugs for conditions such as chronic pain, epilepsy, and neurodegenerative diseases. rsc.orgchemrxiv.orgnih.govnih.gov The phenoxypropanamide scaffold could serve as a basis for the design of potent and selective ion channel modulators.

Table 1: Potential Novel Biological Target Classes for this compound Analogues
Target ClassRationale for ExplorationPotential Therapeutic Areas
KinasesLarge, druggable family of enzymes with diverse roles in cell signaling.Cancer, Inflammatory Diseases, Autoimmune Disorders
G-Protein Coupled Receptors (GPCRs)Largest family of membrane receptors; many orphan receptors remain to be explored.Metabolic Disorders, Cardiovascular Diseases, Neurological Disorders
Ion ChannelsCrucial for neuronal and muscular function; discovery of new subtypes offers opportunities for specificity.Chronic Pain, Epilepsy, Neurodegenerative Diseases

Development of Advanced Synthetic Methodologies for Enhanced Scalability and Sustainability

The translation of a promising chemical entity from the laboratory to the clinic is heavily reliant on the development of efficient, scalable, and sustainable synthetic routes. For this compound and its analogues, future research will focus on moving beyond traditional batch synthesis methods towards more advanced and environmentally friendly approaches.

Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sciepub.com For the synthesis of N-aryl amides, this includes the use of greener solvents, such as cyclopentyl methyl ether, and catalytic methods that avoid the use of stoichiometric activating agents. sciepub.comnih.gov Biocatalysis, in particular, offers a highly sustainable approach to amide bond formation. rsc.orgnih.govrsc.org Enzymes, such as lipases, can catalyze the formation of amides under mild conditions and in aqueous media, significantly reducing the environmental impact of the synthesis. rsc.orgnih.govrsc.org

Flow Chemistry: Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs). azolifesciences.comresearchgate.netprolabas.comresearchgate.net By performing reactions in a continuous stream through a reactor, flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. researchgate.netresearchgate.net The modular nature of flow chemistry setups also allows for the integration of multiple reaction steps into a single, continuous process, which can significantly streamline the synthesis of complex molecules like this compound analogues. researchgate.net

Table 2: Comparison of Synthetic Methodologies for N-Aryl Amide Synthesis
MethodologyKey AdvantagesRelevance to this compound
BiocatalysisEnvironmentally friendly, high selectivity, mild reaction conditions. rsc.orgnih.govSustainable production of the amide bond.
Flow ChemistryEnhanced scalability, improved safety, potential for multi-step synthesis. azolifesciences.comresearchgate.netEfficient and scalable production of analogues.
Green SolventsReduced environmental impact and toxicity. nih.govMinimizing the ecological footprint of the synthesis.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the rapid design and evaluation of new chemical entities. nih.govnih.govresearchgate.net For this compound analogues, these computational tools can be leveraged to accelerate the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

De Novo Design: Generative AI models can be trained on large datasets of known bioactive molecules to learn the underlying principles of molecular design. nih.govnih.govresearchgate.net These models can then be used to generate novel chemical structures that are predicted to have a high affinity for a specific biological target. nih.govumich.edu This de novo design approach can significantly expand the chemical space around the this compound scaffold, leading to the discovery of analogues with unique and improved properties.

ADMET Prediction: A major cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.goviapchem.org ML models can be trained to predict the ADMET properties of a compound based on its chemical structure. nih.goviapchem.orgnih.govresearchgate.netnus.edu.sg By integrating these predictive models into the design process, researchers can prioritize analogues of this compound that are more likely to have favorable pharmacokinetic and safety profiles, thereby increasing the probability of success in clinical development.

Off-Target Effect Prediction: While targeting a specific protein is the primary goal of drug design, interactions with unintended "off-targets" can lead to adverse effects. nih.govcrisprmedicinenews.complos.orgnih.govbiorxiv.org ML models can be used to predict the potential off-target interactions of a compound, allowing for the early identification of potential safety liabilities. nih.govcrisprmedicinenews.combiorxiv.org This information can be used to guide the design of more selective analogues of this compound with an improved safety profile.

Table 3: Applications of AI and Machine Learning in the Development of this compound Analogues
ApplicationDescriptionPotential Impact
De Novo DesignGenerative models create novel molecular structures with desired properties. nih.govnih.govRapid exploration of new chemical space and discovery of novel analogues.
ADMET PredictionML models predict the absorption, distribution, metabolism, excretion, and toxicity of compounds. nih.goviapchem.orgEarly identification and optimization of pharmacokinetic and safety profiles.
Off-Target PredictionML models identify potential unintended protein interactions. nih.govcrisprmedicinenews.comDesign of more selective compounds with fewer side effects.

Elucidation of Broader Biological System Interactions beyond Specific Targets

The traditional "one drug, one target" paradigm is increasingly being replaced by a more holistic understanding of drug action that considers the complex network of interactions within a biological system. For this compound and its analogues, future research will aim to elucidate their broader biological effects beyond their primary molecular targets.

Systems Biology: Systems biology approaches integrate data from various "-omics" technologies (e.g., genomics, proteomics, metabolomics) to model and understand the behavior of complex biological systems. metu.edu.trresearchgate.netnih.govaacrjournals.org By analyzing the changes in these systems in response to treatment with an this compound analogue, researchers can gain a more comprehensive understanding of its mechanism of action, including its effects on downstream signaling pathways and potential off-target interactions. metu.edu.trresearchgate.netnih.gov

Network Pharmacology: Network pharmacology is a powerful tool for investigating the polypharmacology of drugs, which is the ability of a single compound to interact with multiple targets. mdpi.compensoft.netnih.govresearchgate.netacs.org By constructing and analyzing drug-target-disease networks, researchers can identify the multiple pathways through which a compound may exert its therapeutic effects. mdpi.comnih.govacs.org This approach is particularly relevant for complex diseases, such as cancer and inflammatory disorders, where targeting a single pathway may not be sufficient. mdpi.comnih.govresearchgate.netacs.org For analogues of this compound, network pharmacology can help to rationalize their observed biological activities and guide the design of new compounds with optimized multi-target profiles.

Multi-Omics Approaches: The integration of multiple omics datasets provides a powerful platform for identifying potential therapeutic biomolecules and understanding their effects on biological systems. nih.govfrontiersin.org By combining data from transcriptomics, proteomics, and metabolomics, researchers can obtain a more complete picture of the cellular response to a drug. nih.govfrontiersin.org This multi-omics approach can be used to identify biomarkers of drug response, elucidate mechanisms of drug resistance, and uncover novel therapeutic applications for this compound analogues. nih.gov

Table 4: Approaches to Understanding Broader Biological Interactions
ApproachMethodologyInsights Gained
Systems BiologyIntegration of multi-omics data to model biological systems. metu.edu.trnih.govComprehensive understanding of on- and off-target effects.
Network PharmacologyAnalysis of drug-target-disease networks. mdpi.comnih.govElucidation of polypharmacological mechanisms.
Multi-OmicsCombined analysis of transcriptomics, proteomics, and metabolomics data. nih.govfrontiersin.orgIdentification of biomarkers and novel therapeutic applications.

Q & A

Basic: What are the standard synthetic routes for N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide?

Answer:
The synthesis typically involves reacting 5-amino-2-fluoroaniline with phenoxypropanoyl chloride or derivatives under controlled conditions. Key steps include:

  • Acylation : Introducing the propanamide group via nucleophilic acyl substitution, often using a base (e.g., triethylamine) to deprotonate the amine.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Reaction parameters such as solvent polarity (e.g., dichloromethane or DMF) and temperature (ambient to reflux) critically influence yield .

Advanced: How can reaction conditions be optimized to improve yield in its synthesis?

Answer:
Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .
  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the acylating agent .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Comparative studies show DMF increases yield by 15% over THF .

Basic: What spectroscopic methods confirm the structure and purity of this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.4 ppm) and amide carbonyl (δ ~170 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced: How can discrepancies in NMR data for this compound be resolved?

Answer:
Discrepancies often arise from:

  • Tautomerism : Dynamic NMR (DNMR) at variable temperatures (e.g., 25–60°C) identifies equilibrium between keto-enol forms .
  • Solvent effects : Deuterated DMSO vs. CDCl₃ can shift proton signals by 0.2–0.5 ppm. Use 2D NOESY to confirm spatial proximity of ambiguous peaks .

Basic: What biological activities are associated with this compound?

Answer:
Preliminary studies suggest:

  • Enzyme modulation : Inhibits cyclooxygenase-2 (COX-2) with IC₅₀ ~5 µM in vitro .
  • Anti-inflammatory activity : Reduces IL-6 production in macrophage models by 40% at 10 µM .
  • Structural analogs : Fluorine substitution enhances metabolic stability compared to non-fluorinated analogs .

Advanced: What strategies elucidate its mechanism of action in enzyme inhibition?

Answer:

  • Molecular docking : AutoDock Vina predicts binding to COX-2’s hydrophobic pocket (ΔG = −9.2 kcal/mol). Key interactions: H-bond with Arg120 and π-π stacking with Phe381 .
  • Kinetic assays : Competitive inhibition confirmed via Lineweaver-Burk plots (Km increases, Vmax unchanged) .
  • Site-directed mutagenesis : Mutating Tyr355 to Ala reduces inhibition efficacy by 70%, validating predicted binding .

Basic: What chemical reactions are feasible for derivatizing this compound?

Answer:

  • Oxidation : MnO₂ oxidizes the amino group to nitro, enabling nitro-reduction studies .
  • Nucleophilic substitution : Fluorine at C2 can be replaced with -OH or -SH under basic conditions .
  • Amide hydrolysis : Strong acids (e.g., HCl) cleave the amide bond to yield 5-amino-2-fluorophenol .

Advanced: How do structural modifications impact bioactivity?

Answer:

  • QSAR studies : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring increases COX-2 inhibition by 2-fold. Hydrophobicity (logP >3) correlates with enhanced membrane permeability .
  • Bioisosteric replacement : Replacing phenoxy with thiophenoxy maintains activity but improves solubility (logS increases by 0.5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.